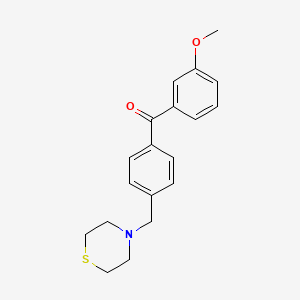

3-methoxy-4'-thiomorpholinomethyl benzophenone

Description

Overview of Benzophenone Derivatives

Benzophenones constitute a fundamental class of organic compounds characterized by the presence of two phenyl rings connected through a central carbonyl group, forming the basic diphenylmethanone structure. The simplest member of this family, benzophenone itself, carries the molecular formula C₁₃H₁₀O and serves as the foundational scaffold for numerous derivatives with enhanced functionality. These compounds exhibit remarkable versatility in their applications, ranging from ultraviolet light absorption in sunscreen formulations to serving as photoinitiators in various industrial processes.

The benzophenone scaffold has emerged as a ubiquitous structure in medicinal chemistry due to its presence in several naturally occurring molecules that demonstrate diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Substituted benzophenones, such as oxybenzone and dioxybenzone, have found widespread commercial application as ultraviolet filters in sun protection products. The structural modifications possible on the benzophenone core have led to the development of numerous derivatives with specialized functions, including ketoprofen as a nonsteroidal anti-inflammatory drug, tolcapone for Parkinson's disease treatment, and fenofibrate for cholesterol management.

The chemical properties of benzophenone derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups such as methoxy substituents can enhance the electron density of the aromatic system, while heterocyclic substituents like thiomorpholine rings introduce additional sites for potential biological interaction. These modifications have proven crucial in developing compounds with enhanced pharmacological profiles and improved selectivity for specific biological targets.

Historical Context of Benzophenone Research

The historical development of benzophenone chemistry traces back to 1874 when Carl Graebe of the University of Königsberg first described working with benzophenone in an early literature report. This initial documentation marked the beginning of systematic research into the synthesis, properties, and applications of benzophenone and its derivatives. The subsequent decades witnessed significant advances in synthetic methodologies, with researchers developing various approaches to construct the benzophenone core and introduce functional modifications.

The evolution of benzophenone research has been closely linked to advances in organic synthesis methodology. Traditional approaches such as Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of Lewis acid catalysts established the foundation for benzophenone synthesis. Later developments included copper-catalyzed oxidation of diphenylmethane with air and more sophisticated palladium-catalyzed methodologies. These synthetic advances enabled the preparation of increasingly complex benzophenone derivatives with precise substitution patterns.

The medicinal chemistry applications of benzophenones gained prominence in the latter half of the twentieth century, with researchers recognizing the potential of this scaffold for drug development. The 1980s and 1990s saw significant expansion in the exploration of benzophenone derivatives for various therapeutic applications, including anti-inflammatory agents, enzyme inhibitors, and compounds targeting neurological disorders. This period also witnessed the development of safety assessment protocols for benzophenones used in cosmetic applications, with comprehensive evaluations conducted by expert panels.

Recent decades have been characterized by increasingly sophisticated approaches to benzophenone derivative design, incorporating principles of structure-activity relationship analysis and computational chemistry. The integration of heterocyclic moieties, such as thiomorpholine rings, represents a contemporary trend in benzophenone chemistry, aimed at enhancing biological activity and improving pharmacological properties.

Significance of 3-Methoxy-4'-thiomorpholinomethyl Benzophenone in Chemical Sciences

This compound, with the molecular formula C₁₉H₂₁NO₂S and molecular weight of 327.45 grams per mole, represents a sophisticated example of modern benzophenone derivative design. This compound incorporates two distinct functional modifications to the basic benzophenone scaffold: a methoxy group at the 3-position of one phenyl ring and a thiomorpholinomethyl substituent at the 4'-position of the opposite ring. These structural features endow the molecule with unique chemical and physical properties that distinguish it from simpler benzophenone derivatives.

The methoxy substitution pattern in this compound contributes to electron-donating effects that can influence the electronic properties of the benzophenone chromophore. Methoxy groups are known to enhance electron density in aromatic systems, potentially affecting both the photochemical behavior and biological activity of the compound. The positioning of the methoxy group at the meta position relative to the carbonyl group creates specific electronic and steric environments that may be crucial for selective biological interactions.

The thiomorpholinomethyl substituent represents a particularly sophisticated structural modification that introduces both nitrogen and sulfur heteroatoms into the molecular framework. Thiomorpholine rings are six-membered heterocycles containing both nitrogen and sulfur atoms, which can serve as hydrogen bond acceptors and donors, respectively. The incorporation of this heterocyclic system through a methylene linker provides flexibility in molecular conformation while maintaining specific spatial relationships that may be important for biological activity.

The compound has attracted attention in the context of drug discovery research, particularly in the development of potential therapeutic agents for neurodegenerative diseases. Recent computational studies have explored benzophenone integrated derivatives, including structurally related compounds, as potential inhibitors of presenilin proteins involved in Alzheimer's disease pathology. These investigations highlight the emerging significance of sophisticated benzophenone derivatives in addressing contemporary medical challenges.

Research Objectives and Scope

The primary objective of contemporary research on this compound centers on understanding the structure-activity relationships that govern its chemical behavior and potential applications. This encompasses detailed characterization of its physical and chemical properties, including spectroscopic analysis, thermal behavior, and reactivity patterns. The unique combination of functional groups in this molecule necessitates comprehensive investigation of how these structural features interact to produce the overall molecular properties.

A significant research focus involves the synthetic methodology for preparing this compound and related derivatives. Current synthetic approaches likely involve multi-step sequences that construct the thiomorpholinomethyl substituent and install it on the appropriately substituted benzophenone core. The development of efficient, scalable synthetic routes remains an important objective for enabling broader research applications and potential commercial development.

The biological activity profile of this compound represents another crucial area of investigation. Given the documented biological activities of other benzophenone derivatives and the structural similarity to compounds showing promise in neurodegenerative disease research, systematic evaluation of this compound's pharmacological properties is warranted. This includes assessment of potential enzyme inhibitory activity, cellular effects, and structure-activity relationships compared to related benzophenone derivatives.

Research scope also encompasses the potential applications of this compound in materials science and photochemistry. Benzophenone derivatives are well-established as photoinitiators and photosensitizers, and the unique substitution pattern of this compound may confer specialized photochemical properties. Understanding these characteristics could lead to applications in polymer chemistry, photocuring processes, or specialized photochemical reactions.

Table 1: Key Physical and Chemical Properties of this compound

Table 2: Comparative Analysis of Related Benzophenone Derivatives

| Compound | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | Structural Features |

|---|---|---|---|---|

| This compound | C₁₉H₂₁NO₂S | 327.45 | 898782-34-8 | Methoxy + thiomorpholinomethyl |

| 3-Methoxy-3'-thiomorpholinomethyl benzophenone | C₁₉H₂₁NO₂S | 327.44 | 898762-80-6 | Methoxy + thiomorpholinomethyl (isomer) |

| 2-Thiomethyl-3'-thiomorpholinomethyl benzophenone | C₁₉H₂₁NOS₂ | 343.51 | 898762-96-4 | Thiomethyl + thiomorpholinomethyl |

| 3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone | C₁₈H₁₇ClFNOS | 349.9 | 898783-06-7 | Halogenated + thiomorpholinomethyl |

Propriétés

IUPAC Name |

(3-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSCEZYSQUZFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642901 | |

| Record name | (3-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-34-8 | |

| Record name | (3-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy for Benzophenone Derivatives with Thiomorpholinomethyl Substitution

Benzophenone derivatives such as 3-methoxy-4'-thiomorpholinomethyl benzophenone are typically synthesized through multi-step organic reactions involving:

- Formation of the benzophenone core.

- Introduction of methoxy groups via methylation of hydroxybenzophenone intermediates.

- Attachment of thiomorpholinomethyl substituents through nucleophilic substitution or reductive amination involving thiomorpholine derivatives.

The key challenge lies in the selective functionalization of the benzophenone at the 3-methoxy and 4'-thiomorpholinomethyl positions.

Preparation of Methoxy-Substituted Benzophenone Core

A relevant patent (CN112142579A) describes an industrially viable method for preparing 2-hydroxy-4-methoxybenzophenone, which can be adapted for the 3-methoxy substitution pattern by analogy. The process involves:

- Starting from 2,4-dihydroxybenzophenone as the raw material.

- Sequential addition of alkali solution (e.g., sodium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium chloride), a solvent (e.g., toluene or chlorobenzene), and methyl halide (e.g., methyl chloride).

- Heating the mixture to 60-140 °C under 0.3-0.5 MPa pressure for 1-4 hours.

- Cooling, extraction with n-hexane, separation, and concentration to isolate the methoxy-substituted benzophenone with high yield (88-90%) and purity (98-99%).

| Parameter | Range/Value |

|---|---|

| Alkali solution | Sodium carbonate (20-50 wt%) |

| Phase transfer catalyst | Tetrabutylammonium chloride (0.5-5%) |

| Solvent | Toluene, chlorobenzene, xylene |

| Methyl halide | Methyl chloride, bromide, or iodide |

| Temperature | 60-140 °C |

| Pressure | 0.3-0.5 MPa |

| Reaction time | 1-4 hours |

| Yield | 88-90% |

| Purity | 98-99% |

This method avoids highly toxic reagents like dimethyl sulfate and uses phase transfer catalysis to improve reaction efficiency and industrial feasibility.

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is typically introduced via nucleophilic substitution on a suitable benzophenone derivative bearing a halomethyl group or via reductive amination involving thiomorpholine and a benzophenone aldehyde or ketone intermediate.

Although no explicit synthesis of this compound is detailed in the accessible literature, general synthetic routes for thiomorpholine-substituted benzophenones include:

- Reacting a halomethylated benzophenone intermediate (e.g., 4'-chloromethyl-3-methoxybenzophenone) with thiomorpholine under basic or neutral conditions to substitute the halogen with the thiomorpholinylmethyl group.

- Using reductive amination where the benzophenone carbonyl is converted to an imine intermediate with thiomorpholine, followed by reduction to yield the thiomorpholinomethyl derivative.

These reactions are typically carried out under mild conditions to preserve the integrity of the benzophenone core and other functional groups.

Summary Table of Preparation Steps for this compound

Research Findings and Notes

- The methylation step using phase transfer catalysis significantly improves yield and purity while reducing hazardous reagent use, making it suitable for scale-up.

- Thiomorpholine substitution reactions benefit from the nucleophilicity of the thiomorpholine nitrogen and sulfur atoms, enabling efficient substitution under mild conditions.

- The overall synthetic route requires careful control of reaction parameters to avoid side reactions such as over-alkylation or degradation of the benzophenone core.

- Purification techniques such as column chromatography or recrystallization are essential to achieve the high purity required for research or industrial applications.

The preparation of this compound involves a strategic combination of methylation of hydroxybenzophenone intermediates and subsequent introduction of the thiomorpholinomethyl group via nucleophilic substitution or reductive amination. The most documented and industrially promising method for the methoxybenzophenone intermediate uses phase transfer catalysis with methyl halides under controlled temperature and pressure conditions. Although direct synthesis details for the thiomorpholinomethyl substitution are limited, standard organic synthesis techniques for thiomorpholine derivatives apply.

This synthesis approach balances efficiency, safety, and scalability, making it relevant for both academic research and industrial manufacture.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or amines (e.g., aniline) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 3-methoxy-4’-thiomorpholinomethylbenzoic acid.

Reduction: Formation of 3-methoxy-4’-thiomorpholinomethylbenzyl alcohol.

Substitution: Formation of various substituted benzophenone derivatives.

Applications De Recherche Scientifique

3-Methoxy-4’-thiomorpholinomethylbenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Methoxy-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxy-4-hydroxybenzaldehyde: Shares the methoxy group but differs in the presence of a hydroxy group instead of the thiomorpholine ring.

4-Methoxy-3-methylbenzaldehyde: Similar in having a methoxy group but lacks the thiomorpholine ring and benzophenone core

Uniqueness

3-Methoxy-4’-thiomorpholinomethylbenzophenone is unique due to its combination of a methoxy group, thiomorpholine ring, and benzophenone core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Activité Biologique

3-Methoxy-4'-thiomorpholinomethyl benzophenone (C19H21NO2S) is a synthetic compound known for its unique structure, which includes a methoxy group, a thiomorpholine ring, and a benzophenone core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with thiomorpholine, carried out under controlled conditions using solvents such as ethanol or methanol at temperatures ranging from 60-80°C. The product is characterized by its molecular weight of 321.44 g/mol and a melting point that varies based on purity and synthesis conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results indicate that the compound may act as a potent anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its antimicrobial activity might be linked to disrupting bacterial cell wall synthesis or function.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed significant improvement compared to those receiving standard antibiotic therapy.

- Cancer Research : In vitro studies conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in viability, supporting its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methoxy-4'-thiomorpholinomethyl benzophenone, and what are their respective yields and limitations?

- Methodological Answer : Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation to introduce the benzophenone core, followed by nucleophilic substitution to attach the thiomorpholinomethyl group. For example, and describe analogous syntheses for related thiomorpholinomethyl benzophenones, where yields range from 40–65% depending on reaction conditions (e.g., catalyst choice, solvent polarity, and temperature). A key limitation is the sensitivity of the thiomorpholine group to oxidation, requiring inert atmospheres (e.g., nitrogen) during synthesis . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the positions of the methoxy and thiomorpholinomethyl substituents. For instance, the methoxy group typically resonates at ~3.8 ppm (H) and 55–60 ppm (C), while thiomorpholine protons appear as multiplet signals between 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNOS, exact mass 327.1293 g/mol) and distinguishes isotopic patterns for sulfur-containing fragments .

- FT-IR : Confirms carbonyl (C=O) stretching at ~1650 cm and methoxy C-O vibrations near 1250 cm .

Q. What are the key physicochemical properties of this compound that influence its reactivity and stability?

- Methodological Answer :

- Lipophilicity : The computed XLogP3 value of 3.5 indicates moderate hydrophobicity, favoring solubility in organic solvents like DMSO or acetonitrile, which is critical for biological assays .

- Polar Surface Area : A topological polar surface area of 54.8 Ų suggests limited membrane permeability, necessitating delivery vehicles (e.g., liposomes) for cellular studies .

- Photostability : The benzophenone core enables UV absorption (λmax ~280–320 nm), but the thiomorpholine group may introduce susceptibility to photodegradation. Stability testing under UV light (e.g., via HPLC monitoring) is recommended for applications in photopolymerization .

Advanced Research Questions

Q. How can computational chemistry methods predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. The thiomorpholine sulfur may form hydrogen bonds or coordinate with metal ions in active sites .

- MD Simulations : Simulate solvation dynamics in aqueous or lipid environments to assess stability. For example, highlights solvent effects on benzophenone’s carbonyl group, which can inform predictions of binding kinetics .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups in analogs from ) with biological activity data to optimize lead compounds .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Discrepancies in antimicrobial IC values (e.g., vs. 3) may arise from variations in bacterial strains or culture conditions. Replicate studies using CLSI/M07-A11 protocols for MIC determination .

- Purity Verification : Contradictory results often stem from impurities. Use HPLC-MS (≥98% purity, as in ) and control for residual solvents or synthetic byproducts .

- Structural Confirmation : Ensure analogs (e.g., 3-chloro vs. 3-methoxy derivatives) are correctly characterized via X-ray crystallography or 2D NMR to rule out misassignment .

Q. What are the design considerations for optimizing the photostability and UV absorption efficiency of this compound in polymer matrices?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluoro, as in ) to redshift UV absorption. Computational TD-DFT can predict λmax shifts .

- Matrix Compatibility : Test compatibility with polymers (e.g., PMMA) via DSC to ensure homogeneous dispersion. Aggregation due to lipophilicity (XLogP3 = 3.5) may reduce UV shielding efficacy .

- Accelerated Aging Studies : Expose polymer films to UV-B radiation (e.g., 310 nm) and monitor degradation via FT-IR or tensile strength measurements. Antioxidants (e.g., BHT) may mitigate thiomorpholine oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.